
3-(3-Methylphenyl)-2-propenylzinc iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Methylphenyl)-2-propenylzinc iodide is an organozinc compound that is used in organic synthesis. It is a member of the organozinc family, which are compounds containing a carbon-zinc bond. These compounds are known for their reactivity and are often used in cross-coupling reactions to form carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-(3-Methylphenyl)-2-propenylzinc iodide can be synthesized through the reaction of 3-(3-Methylphenyl)-2-propenyl bromide with zinc in the presence of iodine. The reaction is typically carried out in an inert atmosphere, such as under nitrogen or argon, to prevent oxidation. The reaction conditions often involve the use of a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis method. This would include optimizing the reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors could be considered to improve efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Methylphenyl)-2-propenylzinc iodide undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form the corresponding ketone or alcohol.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: The zinc atom can be substituted with other metals or groups in cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Palladium or nickel catalysts are often used in cross-coupling reactions.
Major Products Formed
Oxidation: 3-(3-Methylphenyl)-2-propenone or 3-(3-Methylphenyl)-2-propenol.
Reduction: 3-(3-Methylphenyl)-2-propene.
Substitution: Various substituted alkenes depending on the coupling partner.
Applications De Recherche Scientifique
3-(3-Methylphenyl)-2-propenylzinc iodide has several applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: Can be used to modify biological molecules for research purposes.
Medicine: Potential use in the synthesis of pharmaceutical intermediates.
Industry: Used in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(3-Methylphenyl)-2-propenylzinc iodide involves the formation of a carbon-zinc bond, which is highly reactive. This reactivity allows it to participate in various chemical reactions, such as cross-coupling, where it forms new carbon-carbon bonds. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms in other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3-Methylphenyl)-2-propenylmagnesium bromide: Another organometallic compound with similar reactivity but contains a magnesium atom instead of zinc.
3-(3-Methylphenyl)-2-propenyl lithium: Contains a lithium atom and is more reactive than the zinc compound.
3-(3-Methylphenyl)-2-propenyl copper: Contains a copper atom and is used in different types of coupling reactions.
Uniqueness
3-(3-Methylphenyl)-2-propenylzinc iodide is unique due to its moderate reactivity, which makes it easier to handle compared to its lithium and magnesium counterparts. It also offers a good balance between reactivity and stability, making it suitable for a wide range of synthetic applications.
Propriétés
Formule moléculaire |
C10H11IZn |
|---|---|
Poids moléculaire |
323.5 g/mol |
Nom IUPAC |
iodozinc(1+);1-methyl-3-prop-2-enylbenzene |
InChI |
InChI=1S/C10H11.HI.Zn/c1-3-5-10-7-4-6-9(2)8-10;;/h4,6-8H,1,5H2,2H3;1H;/q-1;;+2/p-1 |
Clé InChI |
XRWGYQJKYWCZHH-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=CC=C1)C[C-]=C.[Zn+]I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


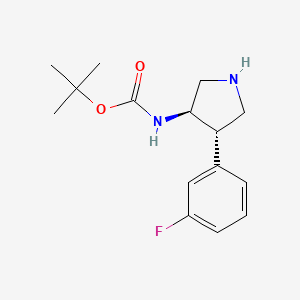
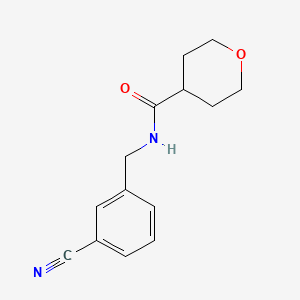
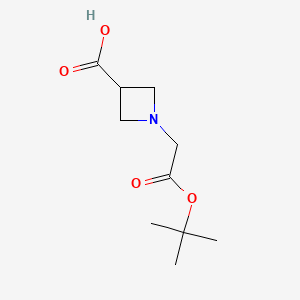

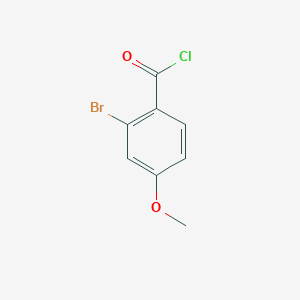
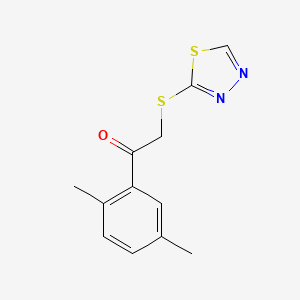
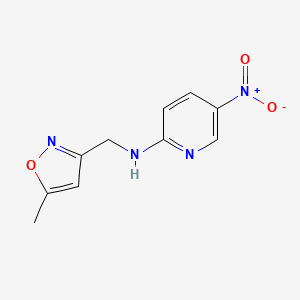
![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
![4-[(n-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14895223.png)
![4-chloro-2-[(Z)-(hydroxyimino)methyl]-6-methoxyphenol](/img/structure/B14895225.png)

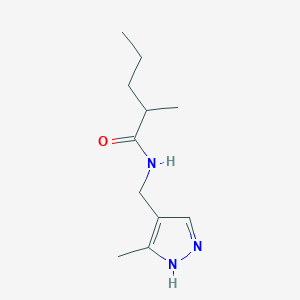
![3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
![N,N-dimethyl-3-azabicyclo[3.1.0]hexan-1-amine](/img/structure/B14895252.png)
